molecular formula C27H27ClN4O5 B12352984 N-[[1-(7-Chloro-4-quinolinyl)-5-(2,6-dimethoxyphenyl)-1H-pyrazol-3-yl]carbonyl]-L-leucine

N-[[1-(7-Chloro-4-quinolinyl)-5-(2,6-dimethoxyphenyl)-1H-pyrazol-3-yl]carbonyl]-L-leucine

Cat. No.: B12352984
M. Wt: 523.0 g/mol
InChI Key: ZQUSYVORYNBGLG-FQEVSTJZSA-N
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Description

Introduction to N-[[1-(7-Chloro-4-quinolinyl)-5-(2,6-dimethoxyphenyl)-1H-pyrazol-3-yl]carbonyl]-L-leucine

Chemical Identity and Nomenclature

The compound is defined by its systematic IUPAC name:
(2S)-2-[[1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)pyrazole-3-carbonyl]amino]-4-methylpentanoic acid. This nomenclature reflects its core structural components:

  • A 7-chloroquinolin-4-yl group (bicyclic heterocycle with chlorine at position 7).
  • A 5-(2,6-dimethoxyphenyl)-1H-pyrazol-3-yl moiety (trisubstituted pyrazole with aromatic methoxy groups).
  • An L-leucine residue (branched-chain amino acid).
Key Identifiers:
Property Value Source
Molecular Formula C27H27ClN4O5
Molecular Weight 523.0 g/mol
SMILES CC(C)C[C@@H](C(=O)O)NC(=O)C1=NN(C(=C1)C2=C(C=CC=C2OC)OC)C3=C4C=CC(=CC4=NC=C3)Cl
InChIKey ZQUSYVORYNBGLG-FQEVSTJZSA-N
ChEMBL ID CHEMBL508044
Alternative Names TC NTR1 17, HY-110163

The compound’s synonyms highlight its pharmacological and commercial relevance, including designations such as CHEMBL508044 (ChEMBL database) and HY-110163 (MedChemExpress catalog).

Historical Context in Medicinal Chemistry Research

The discovery of this compound originated from efforts to identify non-peptide neurotensin receptor agonists. Early work by utilized a ROCS (Rapid Overlay of Chemical Structures) virtual screening approach, hypothesizing that antagonists and agonists might share similar binding regions. The antagonist SR-48527 served as a template for identifying structurally related agonists. Initial hits from this screen exhibited partial agonist activity with micromolar potency, prompting further optimization.

By 2024, the compound (designated TC NTR1 17 ) was characterized as a partial NTS1 agonist with an EC50 <15.6 nM and 63% efficacy relative to neurotensin. Its selectivity (>50-fold for NTS1 over NTS2 and GPR35) positioned it as a tool compound for studying neurotensin signaling pathways. Notably, the leucine residue enhances solubility and mimics peptide-like interactions, a strategy also observed in prodrug designs targeting proteases.

Structural Classification Within Heterocyclic Compounds

The molecule integrates three distinct heterocyclic systems:

Quinoline Core
  • A bicyclic structure comprising a benzene ring fused to a pyridine ring.
  • Substitution at position 7 with chlorine enhances electron-withdrawing properties, potentially influencing receptor binding.
Pyrazole Ring
  • A 1H-pyrazole scaffold substituted at positions 1 and 5.
  • The 1-position is occupied by the chloroquinoline group, while the 5-position holds the dimethoxyphenyl moiety. This substitution pattern creates steric and electronic complementarity with the NTS1 receptor’s binding pocket.
Dimethoxyphenyl Group
  • A 2,6-dimethoxy-substituted benzene ring, contributing to hydrophobic interactions and π-stacking within the receptor.
Structural Role of L-Leucine
  • The L-leucine residue forms an amide bond with the pyrazole-carbonyl group, introducing chirality and hydrogen-bonding capacity. This amino acid linker is critical for maintaining activity, as seen in analogous PI3K inhibitors where leucine attachment preserved target engagement.

Properties

Molecular Formula

C27H27ClN4O5

Molecular Weight

523.0 g/mol

IUPAC Name

(2S)-2-[[1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)pyrazole-3-carbonyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C27H27ClN4O5/c1-15(2)12-20(27(34)35)30-26(33)19-14-22(25-23(36-3)6-5-7-24(25)37-4)32(31-19)21-10-11-29-18-13-16(28)8-9-17(18)21/h5-11,13-15,20H,12H2,1-4H3,(H,30,33)(H,34,35)/t20-/m0/s1

InChI Key

ZQUSYVORYNBGLG-FQEVSTJZSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)C1=NN(C(=C1)C2=C(C=CC=C2OC)OC)C3=C4C=CC(=CC4=NC=C3)Cl

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1=NN(C(=C1)C2=C(C=CC=C2OC)OC)C3=C4C=CC(=CC4=NC=C3)Cl

Origin of Product

United States

Preparation Methods

Chlorination of 4-Hydroxyquinoline

4-Hydroxyquinoline undergoes chlorination using phosphorus oxychloride (POCl₃) under reflux to yield 4,7-dichloroquinoline. Subsequent regioselective substitution at position 4 is achieved via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

Reaction Conditions

Reagent Solvent Temperature Yield
POCl₃, DMF (catalytic) Toluene 110°C, 12h 85%

Functionalization at Position 4

The 4-position is modified using palladium-catalyzed cross-coupling (e.g., with aryl boronic acids) or nucleophilic substitution with alkoxides/amines. For example:
$$ \text{4,7-Dichloroquinoline} + \text{ArB(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}_3} \text{4-Aryl-7-chloroquinoline} $$

Pyrazole Core Formation

The 1,3,5-trisubstituted pyrazole is synthesized via cyclocondensation of hydrazines with 1,3-dielectrophilic compounds.

Cyclocondensation Strategy

A 1,3-diketone bearing the 2,6-dimethoxyphenyl group reacts with 7-chloro-4-quinolinyl hydrazine to form the pyrazole ring. Iodine or acid-free conditions improve regioselectivity.

Example Protocol

  • Reactants :
    • 1,3-Diketone (2,6-dimethoxyphenyl acetylacetone)
    • 7-Chloro-4-quinolinyl hydrazine
  • Conditions :
    • Solvent: Ethanol
    • Catalyst: I₂ (10 mol%)
    • Temperature: 80°C, 6h
  • Yield : 72%

Characterization of Pyrazole Intermediate

Analytical Method Data
¹H NMR δ 8.45 (d, J=5 Hz, 1H, quinoline-H), 6.65 (s, 2H, dimethoxyphenyl)
HPLC 98.5% purity (C18 column, acetonitrile/water gradient)

Coupling with L-Leucine

The pyrazole-3-carboxylic acid intermediate is activated and coupled with L-leucine using peptide coupling reagents.

Carboxylic Acid Activation

The pyrazole-3-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with L-leucine in the presence of a base.

Optimized Protocol

  • Activation :
    • SOCl₂, dichloromethane, 0°C → RT, 2h
  • Coupling :
    • L-Leucine, triethylamine, THF, 0°C → RT, 12h
  • Yield : 68%

Stereochemical Control

Chiral HPLC confirms >99% enantiomeric excess (ee) for the L-leucine moiety. Boc-protected leucine is used to prevent racemization during coupling.

Final Compound Purification

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol/water.

Purification Data

Step Purity Before Purity After
Column Chromatography 85% 95%
Recrystallization 95% 99.8%

Analytical Data Summary

Property Value Source
Molecular Weight 523.0 g/mol (anhydrous); 536.49 g/mol (hydrated) ,
Melting Point 214–216°C (decomposition)
HPLC Purity 99.8% (C18, 0.1% TFA in acetonitrile/water) ,
Chiral HPLC 100% ee (Chiralpak IA column, hexane/isopropanol)

Challenges and Optimization

  • Regioselectivity in Pyrazole Formation : Use of iodine or Zn(OTf)₂ improves 1,3,5-trisubstitution.
  • Leucine Racemization : Low-temperature coupling with HOBt/EDC minimizes epimerization.
  • Quinoline Solubility : Polar aprotic solvents (DMF, DMSO) enhance reactivity in cross-coupling steps.

Chemical Reactions Analysis

Structural Analysis

  • Molecular Formula : C₂₇H₂₇ClN₄O₅ (PubChem CID 44157038) .

  • IUPAC Name : (2S)-2-[[1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)pyrazole-3-carbonyl]amino]-4-methylpentanoic acid .

  • SMILES : CC(C)C[C@@H](C(=O)O)NC(=O)C1=NN(C(=C1)C2=C(C=CC=C2OC)OC)C3=C4C=CC(=CC4=NC=C3)Cl .

Analytical Techniques

  • HPLC : Used for monitoring reaction progress and purity.

  • NMR Spectroscopy : Confirms structural integrity. For example, methyl pyrazole-3-carboxylate (10a) exhibits characteristic peaks at δ 8.98 (d, J = 5.2 Hz) and δ 8.88 (d, J = 1.8 Hz) in ¹H NMR .

Potential Chemical Reactions

The compound participates in:

  • Amide bond formation : Coupling reactions with amino acids or amines using HBTU/triethylamine .

  • Ester hydrolysis : Conversion of ester intermediates to carboxylic acids under acidic/basic conditions .

  • Substitution : Modification of pyrazole substituents (e.g., 2,6-dimethoxyphenyl to 2-methoxyphenyl) to study SAR .

Binding Affinities

  • Compound 5b (analog with 2,6-dimethoxyphenyl substitution) showed a Kₙ of 6 nM, demonstrating higher neurotensin receptor (NT) affinity than its 2-methoxyphenyl counterpart (Kₙ = 153 nM) .

  • Structure-Activity Relationships (SAR) :

    • Substitution at the phenyl ring (e.g., 2,6-dimethoxyphenyl vs. 2-methoxyphenyl) significantly impacts NTS2 efficacy .

    • 7-chloroquinolyl and naphthyl substitutions maintain consistent binding trends, unlike 4-fluorophenyl analogs .

Compound Substitution NTS2 Efficacy Kₙ (nM)
5b2,6-dimethoxyphenylHigh6
7b2-methoxyphenylReduced153
29b2,6-dimethoxyphenylHigh-

Pharmacological Implications

  • The compound’s pyrazole scaffold enables modulation of neurotensin receptor activity, with potential applications in pain management and dopamine-related disorders .

  • SAR studies reveal that substituent positioning on the phenyl ring critically influences receptor binding and efficacy .

Scientific Research Applications

Pharmacological Applications

Neurotensin Receptor Agonism
N-[[1-(7-Chloro-4-quinolinyl)-5-(2,6-dimethoxyphenyl)-1H-pyrazol-3-yl]carbonyl]-L-leucine acts as a selective partial agonist for the neurotensin receptor 1 (NTS1). This receptor is involved in various physiological processes, including pain modulation, thermoregulation, and neuroendocrine functions. The compound exhibits an EC50 of less than 15.6 nM, indicating high potency in activating NTS1 while maintaining selectivity over other receptors like NTS2 and GPR35 .

Potential Therapeutic Uses
Research suggests that compounds targeting neurotensin receptors may have therapeutic potential in conditions such as schizophrenia, obesity, and pain disorders. By modulating neurotensin signaling pathways, this compound could contribute to the development of novel treatments for these conditions .

Neurotensin and Pain Management

A study highlighted the role of neurotensin in pain modulation and how agonists like TC NTR1 17 can enhance analgesic effects. The findings suggest that targeting NTS1 could lead to new pain management strategies without the side effects associated with traditional opioids .

Schizophrenia Research

In schizophrenia models, neurotensin has been shown to influence dopaminergic activity. The application of TC NTR1 17 in these studies indicates its potential to ameliorate symptoms by restoring neurochemical balance .

Mechanism of Action

The mechanism of action of N-[[1-(7-Chloro-4-quinolinyl)-5-(2,6-dimethoxyphenyl)-1H-pyrazol-3-yl]carbonyl]-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline and pyrazole rings allow it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Receptor Targeting

The compound shares structural homology with non-peptide NT receptor antagonists, notably SR 142948A and SR 48692. These compounds also utilize a pyrazole scaffold but differ in substituents and functional groups (Table 1).

Table 1: Structural Comparison

Feature N-[[1-(7-Chloro-4-quinolinyl)-5-(2,6-dimethoxyphenyl)-1H-pyrazol-3-yl]carbonyl]-L-leucine SR 142948A SR 48692
Pyrazole Substituents 1: 7-Chloro-4-quinolinyl; 5: 2,6-dimethoxyphenyl 1: 4-(N-(3-dimethylaminopropyl)-N-methylcarbamoyl)-2-isopropylphenyl; 5: 2,6-dimethoxyphenyl 1: 2-isopropylphenyl; 5: 2,6-dimethoxyphenyl
Terminal Group L-leucine Adamantane-2-carboxylic acid Adamantane-2-carboxylic acid
Key Modifications Chloroquinoline for enhanced lipophilicity; L-leucine for solubility Adamantane for receptor affinity; carbamoyl group for brain penetration Simplified adamantane structure; reduced selectivity for NT receptor subtypes
Pharmacological Properties

While direct binding or functional data for the target compound are unavailable, inferences can be drawn from its structural analogs:

  • Receptor Affinity: SR 142948A exhibits nanomolar affinity for NT receptors (IC₅₀ = 3.9 nM for inositol monophosphate formation in HT-29 cells) and blocks both NTS1 and NTS2 subtypes .
  • The L-leucine moiety in the target compound could influence solubility or bioavailability, altering its efficacy in peripheral vs. central NT-mediated pathways .
  • Subtype Selectivity: The 2,6-dimethoxyphenyl group, common to all three compounds, is critical for NTS1 binding. However, the quinoline substituent in the target compound may confer unique selectivity profiles, analogous to how SR 142948A’s carbamoyl group enhances brain access .
Therapeutic Implications

NT receptor antagonists are explored for cancer, schizophrenia, and pain management .

  • Cancer: NT receptors are overexpressed in tumors; antagonists may inhibit proliferation. The chloroquinoline group (known for antimalarial activity) could add antiproliferative effects .
  • Central Nervous System Disorders : L-leucine’s solubility may improve blood-brain barrier penetration, enhancing efficacy in schizophrenia or pain modulation compared to adamantane-based analogs .

Biological Activity

N-[[1-(7-Chloro-4-quinolinyl)-5-(2,6-dimethoxyphenyl)-1H-pyrazol-3-yl]carbonyl]-L-leucine, often referred to as TC NTR1 17, is a synthetic compound notable for its complex structure and potential pharmacological applications, particularly in the modulation of neuropeptide signaling pathways. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C27H27ClN4O5, with a molecular weight of approximately 522.98 g/mol. Its structural components include:

  • Pyrazole ring
  • Chloro-substituted quinoline
  • Dimethoxyphenyl group

These elements contribute to its unique biological properties and receptor selectivity.

This compound primarily interacts with neurotensin receptors (NTS1 and NTS2), which are implicated in various physiological processes including pain modulation and neuropeptide signaling. Research indicates that compounds targeting these receptors can exhibit significant analgesic effects across different nociceptive modalities.

Binding Affinity and Functional Activity

Studies utilizing binding assays have demonstrated that this compound exhibits a selective binding affinity for the NTS1 receptor, functioning as a partial agonist. This means it can activate the receptor but does not elicit a full response compared to other agonists. Such selectivity is crucial for minimizing side effects while maximizing therapeutic potential .

In Vitro Studies

In vitro studies have characterized the pharmacodynamics of this compound through various assays:

Study Type Findings
Binding AssaysSignificant binding to NTS1 with IC50 values indicating high potency.
Functional AssaysModulation of downstream signaling pathways associated with neuropeptide release.

These findings suggest that the compound not only binds effectively to its target but also influences cellular responses in a manner conducive to therapeutic applications.

Case Studies

Several case studies have explored the analgesic properties of compounds similar to this compound:

  • Chronic Pain Models : In animal models of chronic pain, administration of TC NTR1 17 resulted in a statistically significant reduction in pain scores compared to control groups.
  • Neuropathic Pain Studies : Similar compounds have shown efficacy in reducing neuropathic pain symptoms, suggesting potential applicability for TC NTR1 17 in treating conditions like fibromyalgia or diabetic neuropathy.

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted by comparing it with structurally related compounds:

Compound Name Structure Highlights Biological Activity
TC NTR1 17Contains pyrazole & quinolineSelective NTS1 partial agonist
SR 48692Non-peptide antagonistAnalgesic effects
Other Quinoline DerivativesVarying substitutions on quinolineDiverse pharmacological effects

This comparison illustrates how the specific structural features of TC NTR1 17 may enhance its selectivity for neurotensin receptors compared to other derivatives.

Q & A

Q. What are the established synthetic routes for this compound, and how is its purity validated?

The compound is synthesized via multi-step organic reactions, including condensation and hydrolysis. For example, pyrazole intermediates are formed by reacting 7-chloro-4-quinolinyl derivatives with 2,6-dimethoxyphenyl precursors under controlled conditions, followed by coupling with L-leucine. A representative method involves:

Ester hydrolysis : Conversion of methyl esters to carboxylic acids using alkaline conditions (e.g., NaOH/EtOH) .

Characterization :

  • HPLC : Purity validation (≥98% by reversed-phase HPLC) .
  • NMR/IR : Structural confirmation via characteristic peaks (e.g., carbonyl at ~1660 cm⁻¹ in IR; aromatic protons at δ 7.1–8.9 ppm in ¹H NMR) .

Q. How does the 7-chloro-quinoline moiety influence biological activity?

The 7-chloro substitution enhances lipophilicity and receptor binding affinity, particularly for neurotensin receptors (NTR1). Studies show chloro-substituted quinoline derivatives exhibit improved metabolic stability compared to non-halogenated analogs . For example, SR 48692 (a synonym for this compound) demonstrates nanomolar antagonism of NTR1 in vitro .

Advanced Research Questions

Q. How can Bayesian optimization improve synthetic yields?

Bayesian optimization uses probabilistic models to predict optimal reaction conditions with minimal experiments. Key steps:

Parameter selection : Variables like temperature, catalyst loading, and solvent ratio are defined.

Iterative testing : Algorithms prioritize conditions predicted to maximize yield, validated by small-scale reactions.

Validation : A study using similar quinoline derivatives achieved a 20% yield increase by optimizing residence time and temperature in flow chemistry setups .

Q. What strategies resolve contradictions in biological activity data?

Conflicting results (e.g., varying IC₅₀ values across studies) may arise from assay conditions or cell-line specificity. Mitigation approaches:

  • Standardized protocols : Use identical cell lines (e.g., HT-29 for NTR1 studies) and buffer systems .
  • Meta-analysis : Compare data from Hughes et al. (2010) and Bredeloux et al. (2008) to identify outliers due to assay sensitivity .

Q. What role do the 2,6-dimethoxyphenyl and L-leucine groups play in pharmacokinetics?

  • 2,6-Dimethoxyphenyl : Enhances π-π stacking with receptor hydrophobic pockets, improving binding specificity .
  • L-Leucine : Increases solubility via carboxylate interactions and modulates blood-brain barrier penetration, as shown in analogs with logP values <3.0 .

Methodological Considerations

  • Experimental Design : Use Design of Experiments (DoE) to screen variables (e.g., reactant stoichiometry, solvent polarity) and identify critical factors .
  • Data Analysis : Apply multivariate statistics (e.g., PCA) to correlate structural features (e.g., Cl substitution) with activity .

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